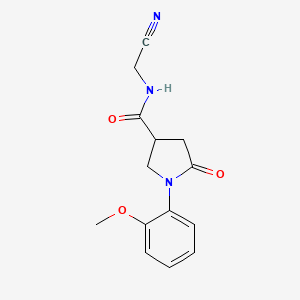

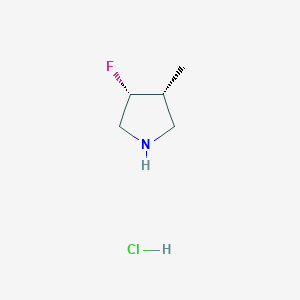

![molecular formula C15H14F2N2O4S B2683852 2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-32-0](/img/structure/B2683852.png)

2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2,4-Difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (DFADMS) is a synthetic compound that has been used in a variety of scientific research applications. Its ability to interact with proteins and other molecules makes it an attractive tool for researchers. DFADMS has been used in a variety of biochemical and physiological studies, and its utility as a research tool has been demonstrated in a number of studies.

科学的研究の応用

Photoredox Systems for Catalytic Fluoromethylation

The compound plays a crucial role in the fine design of photoredox systems aimed at the catalytic fluoromethylation of carbon-carbon multiple bonds. The development of protocols for tri- and difluoromethylation of various skeletons is vital in synthetic organic chemistry, given the importance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups in pharmaceuticals and agrochemicals. Photoredox catalysis, utilizing visible-light-induced single-electron-transfer processes, has emerged as a powerful tool for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Developmental Toxicity Evaluation in Zebrafish

In environmental health perspectives, the compound's analogs have been studied for their developmental toxicity and neurotoxicity in zebrafish. Such research is crucial for understanding the safety of replacement per- and polyfluoroalkyl substances (PFAS), with findings suggesting that developmental neurotoxicity is an essential endpoint to consider for this class of chemicals. This study highlights the importance of evaluating the toxicity of fluorinated compounds in developmental stages of aquatic organisms (Gaballah et al., 2020).

Hydrodefluorination of Perfluoroalkyl Groups

The hydrodefluorination of perfluoroalkyl groups using silylium-carborane catalysts represents another significant application. This process, which converts carbon-fluorine bonds to carbon-hydrogen bonds, addresses the challenge of efficiently catalyzing the hydrodefluorination of trifluoromethyl and nonafluorobutyl groups under mild conditions. Such reactions are pivotal for modifying the reactivity and properties of fluorinated organic compounds, demonstrating the compound's relevance in synthetic chemistry and environmental remediation efforts (Douvris & Ozerov, 2008).

Fluorescent Molecular Probes

The synthesis and application of fluorescent solvatochromic dyes, where compounds similar to "2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate" may serve as precursors or components, underscore its utility in developing ultrasensitive fluorescent molecular probes. These probes are designed to study a variety of biological events and processes, leveraging the strong solvent-dependent fluorescence that correlates with the empirical solvent polarity parameter. This application is particularly relevant in biochemistry and cell biology for visualizing and quantifying intracellular processes (Diwu et al., 1997).

Anticancer Activity and Molecular Docking

Recent advancements in medicinal chemistry have explored the synthesis of novel compounds with potential anticancer activity, where derivatives of "2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate" may be investigated. Such research not only contributes to the discovery of new therapeutic agents but also employs molecular docking techniques to understand their mechanism of action at the molecular level. This approach aids in the design of more effective and targeted anticancer drugs (Gomha et al., 2020).

特性

IUPAC Name |

[2-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O4S/c1-19(2)24(21,22)23-14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGISWHOAGCZFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

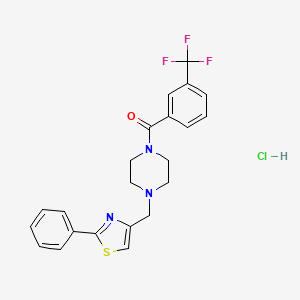

![2-fluoro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2683769.png)

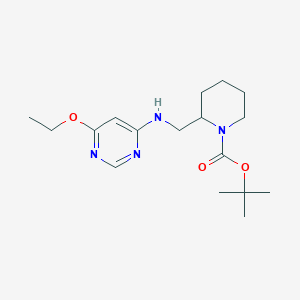

![2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2683770.png)

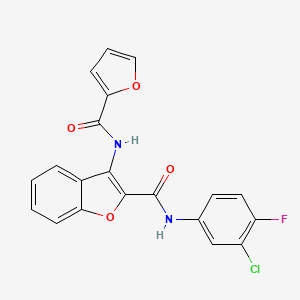

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683779.png)

![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)

![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683790.png)